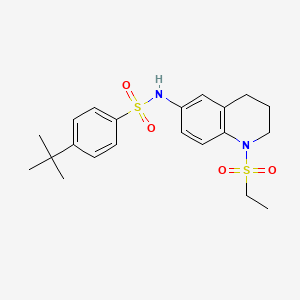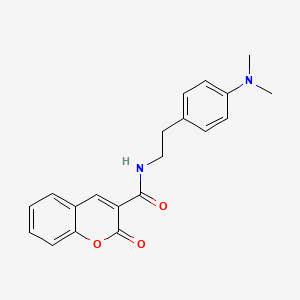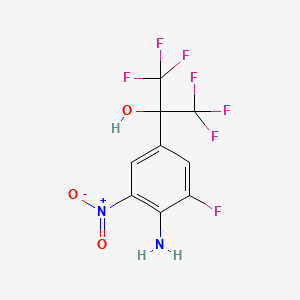![molecular formula C24H22ClN3O5 B2839971 4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 442649-85-6](/img/structure/B2839971.png)
4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C24H22ClN3O5 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Quinoline Alkaloids Synthesis : A study details the synthesis of pyrano[2,3-b]quinolines and related compounds through polyphosphoric acid-catalyzed cyclization, demonstrating the chemical versatility and potential for structural modifications of quinoline derivatives (Sekar & Prasad, 1998).
- Antimicrobial Activity of Novel Derivatives : Novel quinoline derivatives, including those with pyrazoline and pyridine analogues, have been synthesized and tested for their antimicrobial activity, showcasing the compound's potential as a basis for developing new antimicrobials (Desai, Patel, & Dave, 2016).
Biological Activities and Applications
- Antimicrobial and Antifungal Activities : A study synthesizes and evaluates the antimicrobial activity of quinoline derivatives, indicating significant antibacterial and antifungal properties. This research highlights the potential of these compounds in treating infections (Desai, Patel, & Dave, 2016).
- Antioxidant Applications : Derivatives of 4-hydroxy quinolinone have been investigated for their efficacy as antioxidants in lubricating greases, suggesting industrial applications beyond pharmaceuticals (Hussein, Ismail, & El-Adly, 2016).
Novel Mechanisms and Synthesis Pathways
- NMDA Receptor Antagonists : The compound's analogs have been identified as noncompetitive inhibitors for certain NMDA receptor subunits, revealing a new class of neurological disorder treatments (Acker et al., 2011).
- Heterocyclic Analogues : Research into the synthesis of heterocyclic analogues based on the quinoline structure opens avenues for creating novel compounds with potential therapeutic uses (Eller et al., 2006).
Propriétés
IUPAC Name |
4-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-32-16-5-3-14(4-6-16)20-13-21(28(27-20)22(29)9-10-23(30)31)18-12-15-11-17(33-2)7-8-19(15)26-24(18)25/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVMGKYEVDIWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)
![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)


![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)
![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)



